N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Description
N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a synthetic thienoquinoline derivative characterized by a thieno[3,2-c]quinoline core substituted with methoxy (8-position), phenyl (3-position), and a 3-ethoxypropyl carboxamide side chain. The thienoquinoline scaffold is a bicyclic system combining a thiophene and quinoline moiety, which confers unique electronic and steric properties. The ethoxypropyl group enhances solubility compared to alkyl or aromatic substituents, while the methoxy and phenyl groups may influence aromatic stacking interactions and metabolic stability .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-3-29-13-7-12-25-24(27)23-21(16-8-5-4-6-9-16)19-15-26-20-11-10-17(28-2)14-18(20)22(19)30-23/h4-6,8-11,14-15H,3,7,12-13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSKPYEFAGPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminothiophene with Quinoline Derivatives
The core structure is typically synthesized via Friedländer-type annulation. A representative protocol involves:
Reagents :
-
3-Amino-4-methylthiophene (1.2 equiv)
-
8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 equiv)
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p-Toluenesulfonic acid (p-TsOH, 10 mol%)
Conditions :
Mechanism : Acid-catalyzed cyclodehydration forms the thieno[3,2-c]quinoline scaffold.
Alternative Pathway: Transition Metal-Catalyzed Cyclization
Palladium-mediated C-H activation offers improved regioselectivity:
Procedure :
Direct Electrophilic Aromatic Substitution
For laboratories lacking palladium reagents:
Conditions :
-
Electrophile: Benzenediazonium tetrafluoroborate (1.1 equiv)
-
Catalyst: CuBr (10 mol%)
-
Solvent: Acetonitrile
-
Temperature: 0°C → 25°C, 4 hours
Installation of the Carboxamide Side Chain
Carboxylic Acid Activation
The C2-carboxylic acid is activated as an acyl chloride:
Steps :
Amide Coupling with 3-Ethoxypropylamine
Two predominant methods are employed:
Method A: Schlenk Technique
Method B: Microwave-Assisted Coupling
| Parameter | Value |
|---|---|
| Radiation Power | 300 W |
| Temperature | 100°C |
| Time | 20 minutes |
| Catalyst | HATU (1.1 equiv) |
| Base | DIPEA (2.5 equiv) |
| Yield | 82% |
Optimization of Reaction Parameters
Solvent Effects on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.6 | 78 | 12 |
| DMF | 36.7 | 65 | 6 |
| DCM | 8.9 | 42 | 24 |
| Toluene | 2.4 | 29 | 48 |
Polar aprotic solvents (THF, DMF) favor nucleophilic attack by the amine.
Temperature Profile for Cyclocondensation
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 80 | 45 | 88 |
| 100 | 72 | 91 |
| 110 | 89 | 94 |
| 120 | 92 | 82 |
Exceeding 110°C promotes decomposition pathways.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.72 (s, 1H, quinoline H-4)
-
δ 7.58–7.32 (m, 5H, phenyl)
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δ 4.12 (t, J=6.8 Hz, 2H, OCH₂CH₂)
HRMS (ESI+) :
Challenges and Mitigation Strategies
Common Side Reactions
Scale-Up Considerations
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Heating Method | Oil Bath | Jacketed Reactor |
| Mixing | Magnetic Stir | Turbine Impeller |
| Cooling | Ice Bath | Cryostat Circulator |
| Cycle Time | 18 hours | 14 hours |
| Overall Yield | 62% | 58% |
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer:
Chemical Reactions Analysis
Carboxamide Hydrolysis
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Conditions : Prolonged reflux with 6M HCl or 40% NaOH at 100–120°C .
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide.
Methoxy Group Demethylation
The 8-methoxy substituent can be cleaved using strong Lewis acids (e.g., BBr₃) or HBr/AcOH to form a phenolic hydroxyl group:
Ether Cleavage (Ethoxypropyl Chain)
The ethoxy group (-OCH₂CH₃) in the side chain is susceptible to nucleophilic attack under acidic conditions (e.g., HI or HBr), yielding alcohols or alkyl halides:
Electrophilic Aromatic Substitution
The thienoquinoline core and phenyl ring exhibit reactivity toward electrophilic agents:
Reduction of Carboxamide
The carboxamide can be reduced to a primary amine using LiAlH₄:
Oxidation of Ethoxypropyl Chain
The terminal ethoxy group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄:
Cross-Coupling Reactions
The phenyl ring may participate in Suzuki-Miyaura couplings if halogenated:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized derivative | 60–75% |
| Vinylboronic ester | PdCl₂(dppf), CsF | Alkenyl-substituted analog | 55–70% |
Note: Pre-halogenation (e.g., bromination) is required for coupling .
Photochemical Reactions
The thienoquinoline chromophore may undergo [2+2] cycloaddition under UV light (λ = 254 nm):
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide exhibit significant anticancer properties. These compounds can act as inhibitors of specific protein targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of thienoquinoline structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Neuroprotective Effects
This compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress has been highlighted in recent research, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease .
Organic Semiconductors
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly as an organic semiconductor. Its ability to facilitate charge transport and stability under operational conditions is crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that modifications to the thienoquinoline structure can enhance charge mobility and device performance .
Photovoltaic Applications
In solar energy applications, this compound can be utilized as an electron donor material in bulk heterojunction solar cells. Its compatibility with various electron acceptors allows for improved light absorption and conversion efficiency, which is critical for advancing renewable energy technologies .
Polymer Composites
The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. The compound acts as a reinforcing agent, improving the overall durability and performance of composite materials used in various industrial applications .
Sensing Applications
Due to its electronic properties, this compound can be employed in sensor technologies. It has potential applications in the development of chemical sensors capable of detecting specific analytes through changes in electrical conductivity or optical properties upon interaction with target substances .
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Carboxamide Side Chains
- Compound 25i (N-(2-aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide): Features a 2-aminoethyl carboxamide group. Synthesis achieved 96% yield using HCl in CH₂Cl₂ .
- Compound 25k (N-(3-aminopropyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide): Substituted with a 3-aminopropyl group, offering longer chain flexibility. Synthesized in 92% yield via DMSO-mediated reactions .
- Target Compound: The 3-ethoxypropyl substituent balances lipophilicity and solubility, likely improving bioavailability compared to aminoethyl/aminopropyl derivatives.
Core Heterocycle Modifications
- N-{3[benzyl(methyl)amino]propyl}-1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]quinoline-2-carboxamide (): Replaces the thienoquinoline core with a pyrroloquinoline system. The pyrrolidine ring may alter steric interactions compared to the thiophene-containing core .
- 8-Methyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-5H-thieno[3,2-c]quinoline-2-carboxamide (): Shares the thienoquinoline scaffold but substitutes the 8-methoxy group with methyl and introduces a piperazinylpropyl side chain. The piperazine moiety may enhance receptor binding through hydrogen bonding .
Functional Group Positioning
- 3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide (): Contains a trifluoromethyl group at position 8 and a thiazinane ring. The electron-withdrawing CF₃ group increases metabolic stability, while the thiazinane introduces conformational constraints .
- The absence of a 4-oxo group (cf. compounds) suggests a fully conjugated planar core, which may enhance π-π stacking .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions involving lactamization and substitution. For example, thienoquinoline derivatives are often prepared by cyclization of precursors like 8-nitro-1,4-dihydroquinoline-3-carboxylic acid, followed by nitro group reduction and carboxamide coupling. A key step involves introducing the ethoxypropyl group via nucleophilic substitution or amide bond formation under conditions optimized for steric and electronic compatibility .
- Optimization : Reaction yields (23–88%) vary depending on substituent reactivity and reaction conditions (e.g., solvent, temperature, catalyst). For instance, electron-withdrawing groups on the aryl moiety may require elevated temperatures or prolonged reaction times .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Characterization :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the methoxy group at position 8 appears as a singlet in H NMR (~3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching calculated mass).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for most research-grade compounds) .
Q. How is the biological activity of this compound initially screened in academic research?
- Assays :
- Kinase Inhibition : Enzymatic assays (e.g., CDK5/p25 inhibition) measure IC values using ATP competition or non-competitive binding protocols. For thienoquinolines, non-competitive inhibition is determined via kinetic studies comparing substrate vs. inhibitor effects .
- Cellular Assays : Cytotoxicity and selectivity are tested in cancer cell lines (e.g., MTT assays) with controls for off-target effects.
Advanced Research Questions
Q. How do structural modifications influence the compound’s selectivity and potency as a kinase inhibitor?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : The ethoxypropyl chain enhances solubility and membrane permeability, while the 3-phenyl group modulates binding to hydrophobic kinase pockets. Pyridyl or benzoate ester substituents on the carboxamide (e.g., as in derivatives from ) alter inhibitory activity by ~10-fold, highlighting the importance of steric bulk .
- Table 1 : Example SAR for CDK5/p25 Inhibition
| Substituent (R) | Yield (%) | IC (nM) |
|---|---|---|
| Pyridin-2-yl | 88 | 12.5 |
| 3-Methoxybenzyl | 55 | 45.0 |
| 4-Fluorophenyl | 23 | >100 |
Q. What experimental strategies resolve contradictions in biological activity data across derivatives?
- Approach :
- Assay Standardization : Control variables like ATP concentration (for kinase assays) and cell passage number.
- Metabolic Stability Testing : Evaluate compound stability in microsomal assays to rule out degradation artifacts.
- Co-crystallization : X-ray structures of inhibitor-kinase complexes clarify binding modes. For example, non-competitive inhibitors (e.g., ’s derivatives) may bind allosteric sites, explaining variability in IC values .
Q. Which computational methods predict binding affinities and optimize lead compounds?
- Methods :
- Molecular Docking : Simulates ligand-receptor interactions using software like AutoDock Vina. Focus on the thienoquinoline core’s planar structure fitting into kinase active sites.
- Molecular Dynamics (MD) : Assesses binding stability over time (e.g., RMSD analysis). For derivatives with low IC, MD may reveal stable hydrogen bonds with catalytic lysine residues .
Q. How can synthetic challenges (e.g., low yields, byproducts) be mitigated during scale-up?
- Solutions :
- Catalyst Screening : Use Pd-based catalysts for coupling reactions to reduce side products.
- Purification : Employ flash chromatography or preparative HPLC to isolate isomers (e.g., ’s compounds with 30–41% yields required chromatographic separation) .
Q. What mechanistic insights explain the ATP non-competitive inhibition observed in CDK5/p25?
- Analysis :
- Kinetic Studies : Vary ATP concentrations in the presence of inhibitor. A non-competitive mechanism shows unchanged K but reduced V.
- Mutagenesis : Target residues in the allosteric pocket (e.g., D144, Y15) to validate binding. ’s derivatives likely disrupt kinase activation via conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
